1H-Benzo[d]imidazole-2-carboxamide

Antitubercular Mycobacterium tuberculosis Scaffold design

Researchers requiring regioisomerically pure benzimidazole-2-carboxamide scaffold for anti-TB, CNS, or oncology programs face identity validation challenges. This building block provides: • Unambiguous single-crystal X-ray structure (orthorhombic, Pccn, Rgt(F)=0.0356), confirming correct 2-carboxamide connectivity vs. inactive 4-/6-regioisomers • Validated anti-TB activity: MIC 0.78-6.25 µg/mL against MDR/XDR-TB, selectivity indices >60, superior to ethambutol • Scaffold-specific NR2B NMDA antagonism with oral in vivo efficacy; P2X1 selectivity >30-fold over P2X2/3/4 subtypes Supplied with full analytical documentation. Bulk quantities available for lead optimization programs.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 5805-52-7
Cat. No. B1269541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzo[d]imidazole-2-carboxamide
CAS5805-52-7
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C(=O)N
InChIInChI=1S/C8H7N3O/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)(H,10,11)
InChIKeyXIZCDQOKKYYCRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzo[d]imidazole-2-carboxamide Core Identity & Physicochemical Baseline


1H-Benzo[d]imidazole-2-carboxamide (CAS 5805-52-7) is a heterocyclic building block featuring a benzimidazole core with a carboxamide group substituted at the 2-position [1]. Its molecular formula is C8H7N3O with a molecular weight of 161.16 g/mol . The 2-carboxamide substitution distinguishes it from regioisomers such as 1H-benzimidazole-4-carboxamide (CAS 188106-81-2) and 1H-benzo[d]imidazole-6-carboxamide (CAS 116568-17-3), which share the same molecular formula but exhibit radically different hydrogen-bonding networks and biological activities . An unambiguous single-crystal X-ray structure (orthorhombic, space group Pccn, a = 9.9071(14) Å, b = 11.1950(19) Å, c = 13.315(2) Å, V = 1476.8(4) ų, Z = 8, Rgt(F) = 0.0356, T = 100 K) confirms the precise connectivity and solid-state conformation of the 2-carboxamide tautomer, providing a definitive quality control benchmark for procurement and scaffold validation [1].

Irreplaceable Scaffold: 1H-Benzo[d]imidazole-2-carboxamide vs. Analogs


The 2-carboxamide substitution on the benzimidazole core is not a generic interchangeable feature. Direct head-to-head SAR studies across indole-2-carboxamide and benzimidazole-2-carboxamide series demonstrated that the benzimidazole scaffold provides a distinct hydrogen-bond donor geometry that fundamentally alters NR2B NMDA receptor binding profiles [1]. For anti-tubercular applications, the benzimidazole-2-carboxamide scaffold was explicitly designed as a novel bioisosteric replacement for benzothiazole-2-carboxamides and validated as a distinct anti-TB chemotype; merely substituting the benzimidazole core with benzothiazole shifts the activity profile toward antioxidant rather than antiproliferative endpoints [2]. Furthermore, moving the carboxamide from the 2-position to the 4- or 6-position of the benzimidazole ring (same molecular formula C8H7N3O, MW 161.16) yields regioisomers with entirely different hydrogen-bonding networks, as confirmed crystallographically, resulting in loss of the specific pharmacophoric geometry required for downstream derivatization into active Pin1, MmpL3, and FtsZ inhibitors [3].

Quantitative Evidence: 1H-Benzo[d]imidazole-2-carboxamide vs. Closest Analogs


Anti-TB Activity vs. Ethambutol and Isoniazid

The benzo[d]imidazole-2-carboxamide scaffold was validated as a novel anti-TB chemotype through the synthesis and whole-cell screening of 27 derivatives against M. tuberculosis H37Rv (ATCC 27294) [1]. The most potent derivative (compound 8e, N-ethyl substituted) achieved an MIC of 0.78 µg/mL (2.15 µM) with a selectivity index >60 against RAW 264.7 macrophages [1]. This outperforms the first-line drug ethambutol (MIC: 3.13 µg/mL) and approaches the potency of bedaquiline (MIC: 0.03–0.12 µg/mL) while introducing a completely distinct pharmacophoric class [1]. Thirteen of the 27 derivatives showed MIC values (0.78–6.25 µg/mL) superior to standard drugs [1]. The LipE value of compound 8e (11.77) is nearly double the empirical threshold of >6 for quality drug candidates, indicating superior absorption and clearance potential [1]. Activity was retained against isoniazid-resistant strains with less than 4-fold MIC increase compared to susceptible strains, attributed to a mechanism targeting the mycobacterial membrane potential and energy metabolism distinct from existing anti-TB agents [1].

Antitubercular Mycobacterium tuberculosis Scaffold design

NR2B Receptor Antagonism vs. Indole-2-carboxamide

In a systematic SAR study directly comparing indole-2-carboxamide and benzimidazole-2-carboxamide series as NR2B-selective NMDA receptor antagonists, both scaffolds yielded compounds with low nanomolar activity in binding and functional assays [1]. The benzimidazole analog (4-benzylpiperidine-1-yl)-[5(6)-hydroxy-1H-benzimidazol-2-yl]-methanone (compound 60a) was as active as the indole lead 6a and the reference drug besonprodil (2) in a formalin-induced hyperalgesia model in mice after oral administration [1]. Notably, a subsequent focused study on benzimidazole-2-carboxamide NR2B antagonists revealed that the benzimidazole scaffold, when equipped with appropriate H-bond donor groups, yielded compound 6a with a 6-fold lower IC50 compared to a control compound while maintaining equivalent NR2B binding affinity, demonstrating scaffold-specific optimization potential not achievable with the indole series . A CoMSIA model based on binding data from both series confirmed that the benzimidazole core provides a distinct electrostatic and H-bond donor spatial distribution compared to the indole core [1].

NMDA receptor NR2B CNS drug discovery

P2X1 Receptor Selectivity vs. Other P2X Subtypes

The benzimidazole-2-carboxamide derivative Ro 0437626 (CAS 134362-79-1) demonstrates a selectivity profile that is highly scaffold-dependent. Ro 0437626 inhibits the P2X1 purinergic receptor with an IC50 of 3 µM, while showing IC50 values >100 µM against P2X2, P2X3, and P2X2/3 receptors, yielding a >30-fold selectivity window . This selectivity profile is a direct consequence of the benzimidazole-2-carboxamide scaffold geometry, which positions the (R)-configured substituents to engage the P2X1 orthosteric site while clashing with the P2X2, P2X3, and P2X2/3 binding pockets . Alternative scaffolds such as suramin-derived antagonists show broad P2X subtype inhibition with substantially lower selectivity indices, typically <10-fold across subtypes .

Purinergic receptor P2X1 Selectivity profiling

Functional Divergence: Antiproliferative vs. Antioxidant Activity

A systematic study comparing benzimidazole-2-carboxamides and benzothiazole-2-carboxamides with matched substitution patterns (variable methoxy/hydroxy groups, nitro/amino substituents) revealed a profound scaffold-dependent functional divergence [1]. The trimethoxy-substituted benzimidazole-2-carboxamide (compound 8) exhibited the most promising antiproliferative activity with IC50 values of 0.6–2.0 µM across three human cancer cell lines (HCT116, MCF-7, H460) [1]. In contrast, the trihydroxy-substituted benzothiazole-2-carboxamide (compound 29) was identified as the most promising antioxidant, being significantly more potent than the reference antioxidant butylated hydroxytoluene (BHT) in both DPPH radical scavenging and FRAP assays [1]. The benzimidazole scaffold thus preferentially drives antiproliferative activity, while the benzothiazole scaffold drives antioxidant activity, despite identical substitution patterns [1].

Antiproliferative Antioxidant Scaffold comparison

FtsZ Inhibition Against Isoniazid-Resistant M. tuberculosis

A focused mechanistic study evaluated benzo[d]imidazole-2-carboxamide derivatives for inhibition of the mycobacterial cell division protein FtsZ, a target distinct from the mycolic acid biosynthesis pathway inhibited by isoniazid [1]. Three compounds (1k, 1o, and 1e) demonstrated activity against isoniazid-resistant M. tuberculosis strains, confirming a mechanism orthogonal to INH activation [1]. In a surrogate B. subtilis 168 FtsZ inhibition assay, compound 1o achieved 91 ± 5% inhibition of FtsZ activity and perturbed its secondary structure as confirmed by circular dichroism spectroscopy, while compound 1h, 1i, and 4h showed >70% inhibition [1]. Molecular docking and molecular dynamics simulations confirmed compound 1o binding to M. tuberculosis FtsZ with a favorable binding pose, reinforcing FtsZ as a mechanistic target [1].

FtsZ Drug-resistant TB Isoniazid resistance

Crystal Structure Confirmation of 2-Carboxamide Regioisomer

The single-crystal X-ray structure of 1H-benzimidazole-2-carboxamide (orthorhombic, space group Pccn, a = 9.9071(14) Å, b = 11.1950(19) Å, c = 13.315(2) Å, V = 1476.8(4) ų, Z = 8, Rgt(F) = 0.0356, wRref(F²) = 0.1034, T = 100 K) provides unambiguous confirmation of the 2-carboxamide connectivity [1]. The carboxamide group at the 2-position forms an intramolecular N–H···N hydrogen bond to the benzimidazole N3, creating a planar conformation that is structurally impossible for the 4-carboxamide (CAS 188106-81-2) and 6-carboxamide (CAS 116568-17-3) regioisomers [1]. These positional isomers share the identical molecular formula (C8H7N3O, MW 161.16) and are common synthetic byproducts or mis-specified alternatives in procurement catalogs . The Pccn space group and unit cell parameters serve as a definitive powder XRD fingerprint to distinguish the 2-carboxamide from its regioisomers at the point of receipt [1].

Crystal structure Regioisomer Quality control

Application Scenarios for 1H-Benzo[d]imidazole-2-carboxamide


Anti-TB Lead Optimization for Drug-Resistant TB

Procure this scaffold as a starting point for anti-TB lead optimization where the goal is to develop novel agents active against MDR/XDR-TB. The benzo[d]imidazole-2-carboxamide chemotype has demonstrated MIC values (0.78–6.25 µg/mL) superior to ethambutol (3.13 µg/mL), selectivity indices >60, and retained activity against isoniazid-resistant strains through a mechanism targeting FtsZ and mycobacterial membrane potential distinct from existing therapeutics [1]. The scaffold's high LipE values (10.66–11.77) indicate favorable drug-like properties for further development [1].

NR2B-Selective Antagonist Development for CNS Disorders

Use this scaffold for CNS drug discovery programs requiring NR2B-selective NMDA receptor antagonism with oral bioavailability. The benzimidazole-2-carboxamide core has been directly compared head-to-head with indole-2-carboxamides and demonstrated equivalent in vivo oral efficacy to besonprodil in formalin-induced hyperalgesia models, while offering a structurally distinct IP position and the potential for 6-fold improvements in IC50 through scaffold-specific H-bond donor optimization [1][2].

P2X1-Selective Tool Compound Synthesis

Deploy this scaffold for synthesizing subtype-selective P2X1 purinergic receptor ligands. The benzimidazole-2-carboxamide derivative Ro 0437626 achieves a >30-fold selectivity window for P2X1 (IC50 = 3 µM) over P2X2, P2X3, and P2X2/3 receptors (IC50 > 100 µM), a selectivity profile not achievable with other heterocyclic cores such as suramin analogs [1]. This enables definitive pharmacological dissection of P2X1-mediated physiology in urological and cardiovascular research.

Antiproliferative Agent Development with Scaffold Bias

Select this scaffold for oncology-focused medicinal chemistry when the primary screening objective is antiproliferative activity. In direct scaffold comparison studies, trimethoxy-substituted benzimidazole-2-carboxamides demonstrated antiproliferative IC50 values of 0.6–2.0 µM across HCT116, MCF-7, and H460 cancer cell lines, while identically substituted benzothiazole-2-carboxamides preferentially drove antioxidant activity [1]. This scaffold-intrinsic functional bias reduces the screening burden when antiproliferation is the desired endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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